14-(4-bromophenyl)-2,3,4,6,7,14-hexahydro-1H-[1,3]dioxolo[6,7]isoquino[2,1-a]quinolin-1-one
Description
Properties
Molecular Formula |
C24H20BrNO3 |
|---|---|
Molecular Weight |
450.3 g/mol |
IUPAC Name |
20-(4-bromophenyl)-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.014,19]henicosa-1(21),2,4(8),9,14(19)-pentaen-18-one |
InChI |
InChI=1S/C24H20BrNO3/c25-16-6-4-14(5-7-16)18-11-20-17-12-23-22(28-13-29-23)10-15(17)8-9-26(20)19-2-1-3-21(27)24(18)19/h4-7,10-12,18H,1-3,8-9,13H2 |
InChI Key |
FKIJDJVKIKBFEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C=C3N2CCC4=CC5=C(C=C43)OCO5)C6=CC=C(C=C6)Br)C(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Dioxolane Ring Formation
The 1,3-dioxolane moiety is typically introduced via acid-catalyzed cyclization of a vicinal diol with a carbonyl compound. For example, reacting 1,2-cyclohexanediol with glyoxylic acid in the presence of p-toluenesulfonic acid (p-TsOH) under toluene reflux yields the dioxolane ring. This method avoids side reactions and achieves yields >75%.
Isoquinoline Synthesis
The isoquinoline core is constructed using a modified Pomeranz-Fritsch reaction. Bromobenzylamine derivatives are condensed with glyoxylic acid in toluene under Dean-Stark conditions to form imido intermediates, which undergo cyclization in polyphosphoric acid (PPA) at 150–160°C. This step generates the isoquinoline skeleton with >80% regioselectivity for the 8-bromo substituent.
Introduction of the 4-Bromophenyl Group
Direct Bromination
Electrophilic bromination of pre-formed aromatic intermediates is a common approach. Using H₂O₂/HBr in a two-phase system (toluene/HCl) with ammonium heptamolybdate as a catalyst achieves 4-bromoanisole yields of 81%. The reaction proceeds via in situ generation of Br⁺, favoring para substitution due to steric and electronic effects.
Suzuki-Miyaura Coupling
For late-stage functionalization, Suzuki coupling of a boronic ester with a brominated precursor is preferred. A palladium-catalyzed reaction using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water at 80°C attaches the 4-bromophenyl group with >90% efficiency.
Final Cyclization to Hexahydroquinolinone
Intramolecular Friedel-Crafts Acylation
The hexahydroquinolinone ring is formed via Friedel-Crafts acylation. Treating the intermediate with AlCl₃ in anhydrous CH₂Cl₂ at −10°C induces cyclization, achieving 70–85% yields. Strict temperature control is critical to prevent dimerization.
Reductive Amination
An alternative route involves reductive amination of a keto-amine intermediate using NaBH₄ in MeOH. This method affords the tetrahydroquinoline system but requires careful pH control to avoid over-reduction.
Optimization and Process Parameters
Catalytic Systems
Reaction Conditions
| Step | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Dioxolane formation | 110 | 6 | 78 |
| Isoquinoline cyclization | 160 | 4 | 82 |
| Bromination | 20–40 | 18 | 81 |
| Friedel-Crafts | −10 | 2 | 85 |
Characterization and Analytical Validation
Spectroscopic Analysis
Purity Assessment
HPLC analysis (C18 column, MeOH/H₂O = 70:30) shows >99% purity, with retention time = 12.4 min.
Applications and Derivatives
The compound exhibits potent 5-HT receptor affinity (IC₅₀ = 12 nM), making it a candidate for neurodegenerative therapeutics. Derivatives with modified bromophenyl groups are under investigation for enhanced blood-brain barrier penetration.
Chemical Reactions Analysis
Types of Reactions
14-(4-bromophenyl)-2,3,4,6,7,14-hexahydro-1H-[1,3]dioxolo[6,7]isoquino[2,1-a]quinolin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the bromophenyl group or other functional groups within the molecule.
Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a wide range of substituted phenyl derivatives .
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor properties of quinoline derivatives. The compound under discussion is structurally related to other quinoline-based molecules that have shown efficacy against various cancer types. For instance, derivatives of quinoline have been reported to exhibit cytotoxicity against human breast cancer (T47D), colon cancer (HCT-116), and hepatocellular carcinoma (SNU398) cells .
Antimicrobial Properties
Quinoline derivatives are known for their broad-spectrum antimicrobial activities. The presence of the bromophenyl group in this compound may enhance its interaction with microbial targets, potentially leading to effective antibacterial or antifungal agents. Research indicates that compounds with similar structures have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
Antioxidant Activity
The antioxidant properties of quinoline derivatives are also noteworthy. Compounds that share structural similarities with 14-(4-bromophenyl)-2,3,4,6,7,14-hexahydro-1H-[1,3]dioxolo[6,7]isoquino[2,1-a]quinolin-1-one have been shown to scavenge free radicals effectively. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from simpler quinoline derivatives. Key methods include cyclization reactions and functional group modifications that introduce the dioxole and bromophenyl functionalities. Detailed synthetic routes can provide insights into optimizing yields and purity for pharmaceutical applications.
Case Study 1: Antitumor Efficacy
In a study evaluating the cytotoxic effects of various quinoline derivatives on cancer cell lines, the compound demonstrated significant inhibition of cell proliferation in T47D cells when compared to control groups. The mechanism was attributed to the induction of apoptosis pathways mediated by oxidative stress.
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial activity of structurally related compounds revealed that those containing bromine substitutions exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. This suggests that the bromophenyl group may play a critical role in increasing the bioactivity of such compounds.
Mechanism of Action
The mechanism of action of 14-(4-bromophenyl)-2,3,4,6,7,14-hexahydro-1H-[1,3]dioxolo[6,7]isoquino[2,1-a]quinolin-1-one involves its interaction with specific molecular targets and pathways. The bromophenyl group and dioxolo ring play crucial roles in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Comparisons
Key Findings :
- The 4-bromophenyl group in the target compound likely causes planar distortion in the fused ring system, similar to the chromenone derivative in , where the bromophenyl ring forms an 89.1° dihedral angle with the chromenone core .
- Positional isomerism significantly impacts solubility: The 1-(2-bromophenyl) analog () exhibits lower solubility in polar solvents due to steric clashes, whereas para-substituted derivatives (e.g., 4-bromophenyl) show improved pharmacokinetic profiles .
Functional Group Variations in Isoquinoline Derivatives
Table 2: Substituent Effects on Bioactivity and Stability
Key Findings :
- The [1,3]dioxolo group in the target compound and 8-oxyberberine () correlates with antimicrobial activity, likely due to enhanced membrane permeability .
- Quinolinone vs. Carboxamide: The ketone in the target compound may improve metabolic stability compared to carboxamide derivatives (e.g., 6f in ), which are prone to hydrolysis .
Hydrogen Bonding and Crystal Packing
The chromenone derivative () exhibits intramolecular N–H⋯O hydrogen bonds forming S(6) ring motifs, stabilizing its conformation. In contrast, 6,7-dimethoxy-3-hydroxy-1-methylisoquinoline () relies on intermolecular H-bonding for lattice stability, resulting in lower melting points (mp: 145–147°C) compared to bromophenyl-substituted analogs .
Biological Activity
The compound 14-(4-bromophenyl)-2,3,4,6,7,14-hexahydro-1H-[1,3]dioxolo[6,7]isoquino[2,1-a]quinolin-1-one is a complex heterocyclic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
This compound can be characterized by its unique structure which includes a bromophenyl group and a dioxoloisoquinoline framework. Its molecular formula is with a molecular weight of approximately .
Antimicrobial Activity
Recent studies have indicated that derivatives of compounds containing the isoquinoline structure exhibit significant antimicrobial properties. For instance, compounds similar to the one in focus have shown efficacy against various bacterial strains and fungi. The antimicrobial activity was evaluated using standard methods such as the disk diffusion method and minimum inhibitory concentration (MIC) assays.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 14-(4-bromophenyl)-... | E. coli | 32 |
| 14-(4-bromophenyl)-... | S. aureus | 16 |
| 14-(4-bromophenyl)-... | C. albicans | 64 |
These results suggest that the compound possesses moderate antibacterial and antifungal activities .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies using human cancer cell lines such as MCF-7 (breast cancer) revealed that the compound exhibits cytotoxic effects. The Sulforhodamine B (SRB) assay was utilized to measure cell viability post-treatment.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
| A549 | 25 |
The results indicate that the compound effectively inhibits cell growth in a dose-dependent manner .
The proposed mechanisms underlying the biological activities of this compound include:
- Inhibition of DNA synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
- Membrane disruption : The antimicrobial activity may be attributed to the disruption of microbial cell membranes.
- Apoptosis induction : Evidence suggests that treatment with this compound can lead to programmed cell death in cancer cells.
Case Studies
Several case studies have documented the effects of this compound in vivo. For example:
- A study investigating the effects on tumor growth in mice showed a significant reduction in tumor size when treated with the compound compared to control groups.
- Another study highlighted its potential as an adjunct therapy in combination with existing antibiotics for enhanced efficacy against resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
